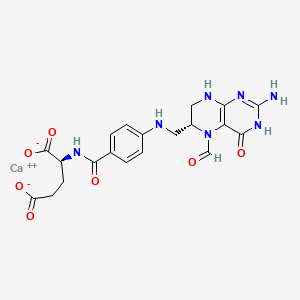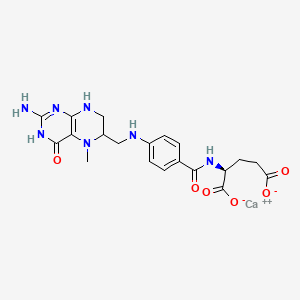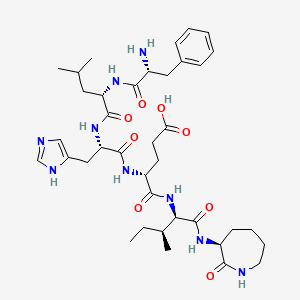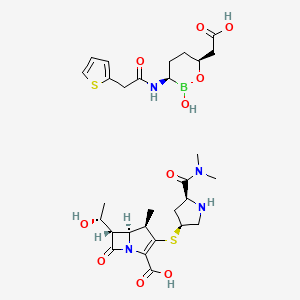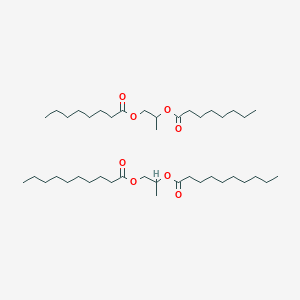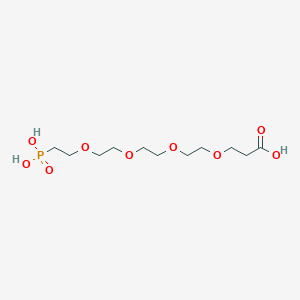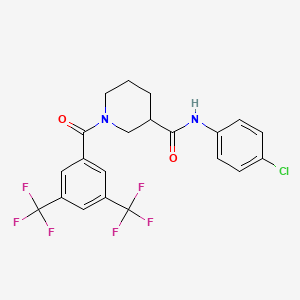
CCG-100602
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
科学的研究の応用
CCG-100602 has a wide range of applications in scientific research:
作用機序
CCG-100602は、マイオカディン関連転写因子Aと血清反応因子シグナル伝達経路を特異的に阻害することにより、その効果を発揮します。 マイオカディン関連転写因子Aの核局在を阻害し、それにより線維化転写因子である血清反応因子を阻害します . この阻害は、線維症やその他の病理学的プロセスに関連する遺伝子の発現の減少につながります .
類似化合物の比較
類似化合物
CCG-1423: This compoundの類似体で、同等の有効性がありますが、細胞毒性がより高くなっています.
CCG-203971: 生物学的活性は似ていますが、立体異性体が異なる別の類似体です.
独自性
This compoundは、親化合物であるCCG-1423と比較して、選択性、効力、細胞毒性の低さにおいて優れているため、独自性があります . また、マイオカディン関連転写因子Aと血清反応因子シグナル伝達経路を特異的に標的とする独自の作用機序を持っています .
生化学分析
Biochemical Properties
CCG-100602 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary targets is the Rho/MKL1/SRF pathway, where it inhibits the interaction between serum response factor (SRF) and myocardin-related transcription factor (MRTF). This inhibition leads to a reduction in the transcription of genes involved in fibrosis and vascular stiffness. This compound has shown efficacy in reducing the stiffening of vascular smooth muscle cells (VSMCs) derived from spontaneously hypertensive rats by inhibiting the SRF/myocardin interaction .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In vascular smooth muscle cells, it reduces stiffness by inhibiting the SRF/myocardin interaction. This compound also impacts cell signaling pathways, particularly the Rho/MKL1/SRF pathway, leading to decreased transcription of fibrogenic genes. Additionally, this compound has been shown to have less cytotoxicity compared to its analog CCG-1423, making it a safer option for therapeutic applications .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. By inhibiting the interaction between SRF and myocardin, this compound effectively reduces the transcription of genes involved in fibrosis and vascular stiffness. This inhibition is achieved through the compound’s ability to block the nuclear localization of MRTF-A, thereby preventing its interaction with SRF. The reduced potency of this compound compared to CCG-1423 is compensated by its significantly lower cytotoxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In spontaneously hypertensive rats, a dosage of 7.5 mg/kg/day administered via subcutaneous osmotic pumps for two weeks effectively reduced aortic wall stiffness. Higher dosages may lead to toxic or adverse effects, although this compound has shown significantly less cytotoxicity compared to CCG-1423. The threshold effects and potential toxicities at higher doses need to be carefully evaluated in future studies .
Subcellular Localization
This compound’s subcellular localization plays a critical role in its activity and function. The compound’s ability to inhibit the nuclear localization of MRTF-A suggests that it may be directed to specific compartments or organelles within the cell. Post-translational modifications and targeting signals may also influence its subcellular localization, affecting its overall efficacy in inhibiting fibrosis and vascular stiffness .
準備方法
合成経路と反応条件
CCG-100602の合成は、いくつかの段階を経て行われます。
ピペリジン環の形成: ピペリジン環は、ベンジルアルコール、鉄(III)アセチルアセトネート、炭酸ナトリウムをヘプタン中で還流条件下で反応させる一連の反応によって形成されます.
トリフルオロメチル基の導入: トリフルオロメチル基は、N-ヒドロキシフタルイミド、ジメチルアゾジカルボン酸、トリフェニルホスフィンをテトラヒドロフラン中で室温で用いて導入されます.
4-クロロアニリンとのカップリング: 次に、中間体をジクロロメタン中で0℃で4-クロロアニリンとカップリングします.
工業生産方法
This compoundの工業生産方法は、一般公開されていません。上記の合成プロセスは、効率性と費用対効果を確保するために適切な修正を加えることで、工業生産用にスケールアップすることができます。
化学反応の分析
反応の種類
CCG-100602は、トリフルオロメチル基やクロロフェニル基などの反応性官能基の存在により、主に置換反応を起こします .
一般的な試薬と条件
主な生成物
これらの反応から生成される主な生成物は、通常、修飾された官能基を持つthis compoundの誘導体であり、さらなる研究開発に使用できます .
科学研究への応用
This compoundは、科学研究において幅広い用途があります。
類似化合物との比較
Similar Compounds
CCG-1423: An analog of CCG-100602 with similar efficacy but higher cytotoxicity.
CCG-203971: Another analog with similar biological activities but different stereoisomeric properties.
Uniqueness
This compound is unique due to its improved selectivity, potency, and reduced cytotoxicity compared to its parent compound CCG-1423 . It also has a distinct mechanism of action, specifically targeting the myocardin-related transcription factor A and serum response factor signaling pathways .
特性
IUPAC Name |
1-[3,5-bis(trifluoromethyl)benzoyl]-N-(4-chlorophenyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF6N2O2/c22-16-3-5-17(6-4-16)29-18(31)12-2-1-7-30(11-12)19(32)13-8-14(20(23,24)25)10-15(9-13)21(26,27)28/h3-6,8-10,12H,1-2,7,11H2,(H,29,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQCFMZWVKQBAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary mechanism of action of CCG-100602?
A1: this compound acts as an inhibitor of the myocardin-related transcription factor A (MRTF-A) / serum response factor (SRF) pathway. [, , , , ] This pathway plays a crucial role in regulating gene expression related to various cellular processes, including cell migration, fibrosis, and differentiation.
Q2: How does this compound affect the MRTF-A/SRF pathway?
A2: Although the precise mechanism is not fully elucidated, this compound is believed to block the nuclear translocation of MRTF-A, preventing its interaction with SRF and subsequent activation of target gene transcription. This inhibitory effect on MRTF-A nuclear accumulation was observed in human pterygium fibroblasts treated with TGF-β1. []
Q3: What are the potential therapeutic applications of this compound based on its mechanism of action?
A3: Given its ability to inhibit the MRTF-A/SRF pathway, this compound has been investigated for its potential in treating conditions associated with excessive or dysregulated fibrotic activity, such as intestinal fibrosis [] and pterygium. [] Additionally, research suggests potential applications in modulating stem cell differentiation, particularly in balancing adipogenesis and osteogenesis in human adipose stem cells. []
Q4: Are there any known structural analogs of CCG-1423 and how do their activities compare?
A4: this compound and CCG-203971 are structural analogs of CCG-1423, sharing similar biological activities and targeting the MRTF-A/SRF pathway. [, ] These compounds were studied alongside CCG-1423 for their antifibrotic effects. [] Interestingly, unlike CCG-1423, the stereochemistry of this compound and CCG-203971 did not significantly influence their biological activities. []
Q5: Has this compound shown efficacy in any in vitro models of disease?
A5: Yes, this compound effectively repressed both matrix-stiffness and transforming growth factor beta (TGF-β)-mediated fibrogenesis in human colonic myofibroblasts. [] It also demonstrated inhibitory effects on α-smooth muscle actin and type I collagen expression in fibroblast-like synoviocytes, suggesting potential in addressing temporomandibular joint osteoarthritis. []
Q6: What are the limitations of using CCG-1423, the first-generation inhibitor, compared to this compound?
A6: While CCG-1423 showed promising antifibrotic activity, it also exhibited unacceptable cytotoxicity. [] this compound, considered a second-generation inhibitor, emerged as a potential alternative with improved safety profiles while maintaining efficacy in preclinical models. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
